DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE

Medicinal Chemistry Protease Inhibition Inflammation

Diethyl 1-naphthylmethylphosphonate (CAS 53575-08-9) is an organophosphorus compound characterized by a phosphonate diethyl ester group attached to a 1-naphthylmethyl moiety, giving it the molecular formula C15H19O3P and a molecular weight of 278.28 g/mol. This compound is primarily employed as a synthetic intermediate and a research chemical, with its unique structure enabling specific applications not shared by simpler benzyl- or alkylphosphonate analogs.

Molecular Formula C15H19O3P
Molecular Weight 278.28 g/mol
CAS No. 53575-08-9
Cat. No. B057852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
CAS53575-08-9
Synonyms(1-Naphthalenylmethyl)-phosphonic Acid Diethyl Ester;  1-Naphthylmethyl-phosphonic Acid Diethyl Ester;  NSC 404293
Molecular FormulaC15H19O3P
Molecular Weight278.28 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCC
InChIInChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3
InChIKeyAFNZPMQIKMSUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1-Naphthylmethylphosphonate (CAS 53575-08-9): A Structurally Distinct Arylmethylphosphonate for Specialized Research Applications


Diethyl 1-naphthylmethylphosphonate (CAS 53575-08-9) is an organophosphorus compound characterized by a phosphonate diethyl ester group attached to a 1-naphthylmethyl moiety, giving it the molecular formula C15H19O3P and a molecular weight of 278.28 g/mol [1]. This compound is primarily employed as a synthetic intermediate and a research chemical, with its unique structure enabling specific applications not shared by simpler benzyl- or alkylphosphonate analogs . Commercial samples are typically available at purities of 95% or higher, and the compound is supplied for research use only .

Procurement Rationale for Diethyl 1-Naphthylmethylphosphonate: Why Analogs Are Not Drop-In Replacements


The selection of diethyl 1-naphthylmethylphosphonate over other arylmethylphosphonates is critical for applications that are sensitive to molecular geometry, electronic distribution, and hydrophobic bulk. The fused naphthalene ring system introduces significant steric hindrance and extended π-π stacking capabilities that are absent in mono-aromatic benzylphosphonates [1]. As demonstrated in both synthetic chemistry and biochemical studies, these structural differences translate directly into divergent chemical reactivity—such as reversed regioselectivity in carbanion additions—and distinct biological target recognition, particularly as a validated intermediate for dual leukocyte protease inhibitors [2]. Therefore, generic substitution with simpler analogs like diethyl benzylphosphonate or 2-methylbenzylphosphonate will lead to altered reaction outcomes and compromised research reproducibility.

Quantitative Evidence of Differentiation for Diethyl 1-Naphthylmethylphosphonate (CAS 53575-08-9)


Validated Precursor for Dual Cathepsin G and Chymase Inhibitors: A Distinct Biological Application

Unlike the vast majority of diethyl phosphonates, diethyl 1-naphthylmethylphosphonate is specifically cited as a key intermediate for synthesizing dual inhibitors of the leukocyte proteases cathepsin G and chymase . This application stems from a high-throughput screening campaign that identified a related beta-ketophosphonic acid lead (IC50 = 4.1 µM against cathepsin G) which was subsequently optimized using structure-based drug design [1]. The naphthylmethyl moiety is a crucial structural feature for this inhibitory activity, a function not documented for simpler analogs like diethyl benzylphosphonate or diethyl 2-methylbenzylphosphonate.

Medicinal Chemistry Protease Inhibition Inflammation

Reversed Regioselectivity in Carbanion Additions: A Defining Synthetic Attribute

The lithiated carbanion derived from diethyl 1-naphthylmethylphosphonate, C10H7CH(Li)PO3Et2, exhibits reversed regioselectivity when reacting with cyclic enones, yielding the 1,4-addition product exclusively, in stark contrast to the 1,2-addition observed for benzylphosphonate-derived carbanions [1]. This divergence is attributed to the steric bulk and electronic influence of the naphthalene ring, which alters the reaction pathway and the conformation of the resulting adduct. The specific 1,4-addition product's molecular structure was confirmed via X-ray crystallography and NMR, validating this unique reactivity pattern.

Organic Synthesis Organometallic Chemistry Regioselective Reactions

Behavior as a Nerve Agent Simulant in Aquathermolysis Studies

Diethyl 1-naphthylmethylphosphonate has been specifically selected alongside five other organophosphorus compounds to serve as a model analog for military nerve gases in high-temperature aqueous degradation (aquathermolysis) studies [1]. This selection validates its structural relevance as a simulant, where its hydrolytic stability and degradation pathway under sub- and supercritical water conditions (219-238°C) were characterized [1]. This contrasts with many other phosphonates that are not validated or reported for this specific, high-stakes application.

Environmental Chemistry Chemical Warfare Agent Detoxification Hydrolytic Degradation

Enhanced Hydrophobicity and Refractive Index Compared to Benzyl Analogs

The fused naphthalene ring of diethyl 1-naphthylmethylphosphonate imparts significantly higher hydrophobicity and a distinct refractive index compared to its single-ring benzyl counterpart. Its calculated LogP (XLogP3-AA) is 3.0 [1], which is notably higher than diethyl benzylphosphonate (calculated LogP ~1.8-2.0). Experimentally, the compound exhibits a refractive index (n20/D) of 1.5650 , a substantial increase from the 1.497 measured for diethyl benzylphosphonate . These properties directly impact solubility, chromatographic behavior, and optical detection parameters, differentiating it as a distinct chemical entity.

Physical Chemistry Analytical Chemistry Compound Identification

Molecular Weight Distinction from Common Phosphonate Intermediates

Diethyl 1-naphthylmethylphosphonate possesses a distinct molecular weight (278.28 g/mol) and formula (C15H19O3P) that clearly differentiate it from a series of related phosphonate intermediates used in similar contexts [1]. This difference is critical for inventory management and analytical verification. For instance, a 36 g/mol difference exists between it and the smaller diethyl 2-methylbenzylphosphonate (242.25 g/mol), and a 50 g/mol difference from the simpler diethyl benzylphosphonate (228.22 g/mol). This ensures unambiguous identification by mass spectrometry (MS) and other analytical techniques, preventing cross-contamination or misidentification in a multi-compound laboratory setting .

Analytical Chemistry Quality Control Compound Identification

Targeted Application Scenarios for Diethyl 1-Naphthylmethylphosphonate Based on Verified Evidence


Medicinal Chemistry: Synthesis of Dual Cathepsin G and Chymase Inhibitors

Utilize diethyl 1-naphthylmethylphosphonate as a key intermediate in the synthesis of non-peptidic dual inhibitors targeting the leukocyte proteases cathepsin G and chymase. This is based on its established role in optimizing a beta-ketophosphonic acid lead for inflammatory disease research . Procurement of this specific phosphonate is essential to reproduce the structural features required for potent enzyme inhibition [1].

Synthetic Organic Chemistry: Accessing 1,4-Addition Products with Cyclic Enones

Employ diethyl 1-naphthylmethylphosphonate as a precursor for generating α-lithiated carbanions that react with cyclohex-2-enone and related cyclic enones to yield exclusive 1,4-addition products . This unique regioselectivity, which is reversed compared to that of benzylphosphonate carbanions, provides a direct synthetic route to specific phosphonate-containing scaffolds that are otherwise inaccessible .

Environmental & Defense Chemistry: Nerve Agent Simulant for Detoxification Studies

Select diethyl 1-naphthylmethylphosphonate as a model organophosphorus compound to study the efficacy of aquathermolysis (high-temperature hydrolysis in neutral water) for the detoxification of military nerve agents . Its behavior under sub- and supercritical water conditions (219-238°C) provides a validated, safer analog system for investigating degradation pathways and kinetics .

Analytical Chemistry: Calibration Standard for Chromatography and Mass Spectrometry

Use diethyl 1-naphthylmethylphosphonate as a reference standard or for method development in liquid chromatography (LC) and gas chromatography-mass spectrometry (GC-MS). Its distinct physicochemical properties, including a high LogP of 3.0 , a refractive index of 1.5650 [1], and a unique molecular ion peak at m/z 278.28 , make it an ideal compound for calibrating retention times and tuning detection parameters, especially when differentiating from more polar or less bulky phosphonate analogs.

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